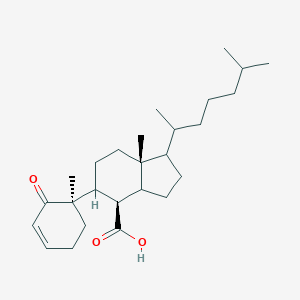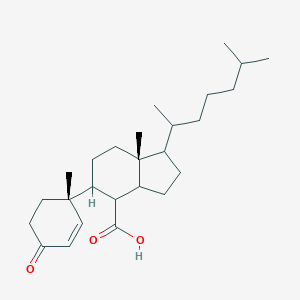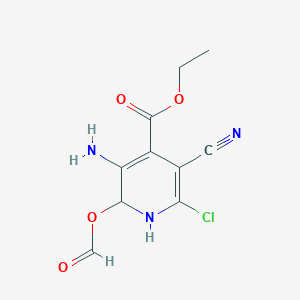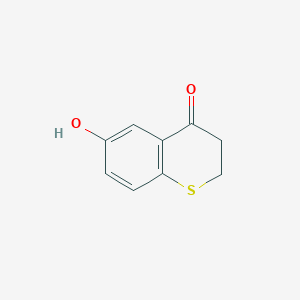![molecular formula C27H22N4O5S B289960 ethyl 5-(4-acetylphenyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B289960.png)
ethyl 5-(4-acetylphenyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[3’,2’4,5]thieno[3,2-d][1,2,3]triazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl (4-methoxyphenyl)acetate
Uniqueness
Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Eigenschaften
Molekularformel |
C27H22N4O5S |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
ethyl 5-(4-acetylphenyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C27H22N4O5S/c1-5-36-27(34)20-14(2)28-25-22(21(20)17-8-12-19(35-4)13-9-17)23-24(37-25)26(33)31(30-29-23)18-10-6-16(7-11-18)15(3)32/h6-13H,5H2,1-4H3 |
InChI-Schlüssel |
FNKVRFNOLQLSKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)C(=O)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)
![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)



![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)

![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)
![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)

![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)
